2-amino-7-{3-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-{3-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-{3-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the fusion with the pyridine ring, and the introduction of the amino and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various fluorinated aromatic compounds. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-{3-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.
Scientific Research Applications
2-AMINO-7-{3-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-AMINO-7-{3-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOLE: Shares a similar thiazole-based structure but differs in the arrangement of substituents.
4-(4-BROMOPHENYL)-THIAZOL-2-AMINE: Another thiazole derivative with different substituents that confer distinct chemical properties.
Uniqueness
2-AMINO-7-{3-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with biological targets in ways that other similar compounds may not.
Properties
Molecular Formula |
C19H16FN3O2S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-amino-7-[3-[(3-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H16FN3O2S/c20-13-5-1-3-11(7-13)10-25-14-6-2-4-12(8-14)15-9-16(24)22-18-17(15)26-19(21)23-18/h1-8,15H,9-10H2,(H2,21,23)(H,22,24) |
InChI Key |
MZJXHOWAIDESPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=CC(=CC=C3)OCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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